molecular formula C16H17ClN2O3S B2689007 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 565168-21-0

2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B2689007
CAS RN: 565168-21-0
M. Wt: 352.83
InChI Key: OVNFLIPONNNICV-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the CAS Number 565168-21-0 . It has a molecular weight of 352.84 . The IUPAC name for this compound is 1-(chloroacetyl)-4-(2-naphthylsulfonyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Analytical Derivatization in Chromatography

2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one has been explored for its applications in analytical chemistry, specifically in liquid chromatography. A sulfonate reagent related to this compound was synthesized for analytical derivatization, facilitating sensitive detection after tagging to an analyte. The derivatized compounds show enhanced detection capabilities in high-performance liquid chromatography (HPLC) with fluorometric detection, demonstrating the reagent's utility in increasing sensitivity and specificity in the analysis of various analytes (Wu et al., 1997).

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

Research into the compound's derivatives indicates potential biomedical applications, particularly in neurology. A study on a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), highlighted its role in enhancing nerve growth factor (NGF)-induced neurite outgrowths. This suggests potential therapeutic applications in neurodegenerative diseases or nerve repair, highlighting the compound's significance in promoting neuronal health and recovery (Williams et al., 2010).

Potential Anticonvulsant Properties

Further investigations into derivatives of 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one have explored their pharmacological potential. Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives were synthesized and tested for anticonvulsant activity. These compounds showed significant promise in delaying strychnine-induced seizures in vivo, suggesting their potential as anticonvulsant agents. This research opens the door to developing new therapeutic options for managing epilepsy and other seizure-related disorders (Ghareb et al., 2017).

Antimicrobial Applications

The chemical versatility of 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one and its derivatives extends to antimicrobial applications. A novel ligand precursor incorporating this compound synthesized mononuclear transition metal dithiocarbamate complexes, which demonstrated strong fluorescence emission and significant antimicrobial activity against various pathogens. Such findings underscore the potential of these compounds in developing new antimicrobial agents to combat resistant bacteria and fungi, addressing the urgent need for novel antibiotics in the face of growing antimicrobial resistance (Verma & Singh, 2015).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNFLIPONNNICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one

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